REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Cl)[C:19](=[CH2:21])[CH3:20]>CN(C)C=O>[CH3:18][C:19](=[CH2:21])[CH2:20][O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[O:11][CH2:7][C:6]([CH3:10])=[CH2:5] |f:1.2.3|
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Name
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|
Quantity
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2.77 kg
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Type
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reactant
|
Smiles
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ClC=1C=CC(=C(C(=O)O)C1)O
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Name
|
|
Quantity
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5.55 kg
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
3.96 L
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Type
|
reactant
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Smiles
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C(C(C)=C)Cl
|
Name
|
|
Quantity
|
7.6 L
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the cooled reaction mixture
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Type
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FILTRATION
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Details
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was filtered
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Type
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ADDITION
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Details
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Each portion was poured separately into a mixture of 2.8 liters of hexane, 1.4 liters of ethyl acetate and 7 liters of water
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer in each case extracted again with a mixture of 1.4 liters of hexane and 0.7 liters of ethyl acetate
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Type
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WASH
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Details
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washed with 4.1 liters of water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
CC(COC(C1=C(C=CC(=C1)Cl)OCC(=C)C)=O)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.21 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |